molecular formula C15H19NO3 B4298806 N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide

N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide

Cat. No. B4298806
M. Wt: 261.32 g/mol
InChI Key: AXVWGMWNLRUAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide involves the inhibition of several enzymes and receptors, including the cannabinoid receptor CB1, the fatty acid amide hydrolase (FAAH), and the monoacylglycerol lipase (MAGL). By inhibiting these enzymes and receptors, N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide can modulate the levels of endocannabinoids and other signaling molecules, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to modulate the levels of several neurotransmitters and other signaling molecules, leading to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide for lab experiments is its high specificity and potency, allowing for precise modulation of the targeted enzymes and receptors. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Exploration of the potential therapeutic applications of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide in other diseases, such as neurodegenerative disorders and metabolic disorders.
3. Development of new analogs of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide with improved pharmacological properties, such as increased solubility and bioavailability.
4. Investigation of the long-term effects and safety profile of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide in preclinical and clinical studies.
In conclusion, N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a wide range of biochemical and physiological effects, making it a valuable tool for scientific research. Further research is needed to fully explore the potential of N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide in drug development and disease treatment.

Scientific Research Applications

N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

3,4-dimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-6-15(3,7-2)16-14(17)11-8-9-12(18-4)13(10-11)19-5/h1,8-10H,7H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVWGMWNLRUAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide
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N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide
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N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide
Reactant of Route 6
N-(1-ethyl-1-methylprop-2-yn-1-yl)-3,4-dimethoxybenzamide

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